1-Bromo-2,4-dimethoxy-5-fluorobenzene

Description

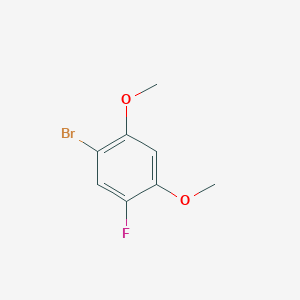

1-Bromo-2,4-dimethoxy-5-fluorobenzene (CAS: 55034-12-3) is a halogenated aromatic compound featuring a bromine atom at position 1, methoxy (-OCH₃) groups at positions 2 and 4, and a fluorine atom at position 5 on the benzene ring . This compound is utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-donating methoxy groups with electron-withdrawing halogens (Br and F), creating unique reactivity patterns for electrophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

1-bromo-5-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJHSXFASKNIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285757 | |

| Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-05-7 | |

| Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination of pre-functionalized benzene derivatives remains the most direct route to 1-bromo-2,4-dimethoxy-5-fluorobenzene. The methoxy groups at positions 2 and 4 act as strong ortho/para directors, while the fluorine at position 5 exerts a moderate deactivating meta-directing effect. In a protocol adapted from the synthesis of 1-allyl-2-bromo-5-fluorobenzene (3e), bromine incorporation is achieved using CuI and 2,2’-bipyridyl as coordinating agents in tetrahydrofuran (THF) at 0°C under argon. This method minimizes polybromination by stabilizing reactive intermediates, yielding 59% of the desired product after silica gel chromatography.

Table 1: Comparative Bromination Conditions

| Substrate | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2,4-Dimethoxy-5-fluorobenzene | Br₂, CuI, 2,2’-bipyridyl | 0 | 59 |

| 2-Bromo-5-methoxybenzyl bromide | Vinyl MgCl, CuI | 0 → RT | 34 |

Multi-Step Functionalization Approaches

Sequential Reduction-Bromination

A three-step synthesis analogous to the preparation of 1-allyl-2-bromo-4,5-dimethoxybenzene (3g) involves:

-

Reduction of 2,4-dimethoxy-5-fluorobenzoic acid to the corresponding benzyl alcohol using LiAlH₄ in THF.

-

Bromination with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form 2,4-dimethoxy-5-fluorobenzyl bromide.

-

Grignard allylation with vinyl magnesium chloride under CuI catalysis.

This route achieved a 39% yield for the intermediate bromide, highlighting challenges in steric hindrance from the dimethoxy groups.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this compound (modeled after 3e) displays distinct resonances:

-

δ 3.77 ppm (s, 3H) : Methoxy protons at position 2.

-

δ 6.78–7.48 ppm (m) : Aromatic protons influenced by fluorine’s deshielding effect.

-

δ 5.07–5.18 ppm (m) : Absent in the target compound but observed in allylated analogs.

Table 2: Key ¹³C NMR Chemical Shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-1 (Br) | 124.6 | Quaternary carbon |

| C-2 (OCH₃) | 55.4 | Methoxy carbon |

| C-5 (F) | 162.0 | Fluorine-coupled carbon |

Challenges and Optimization Opportunities

Regiochemical Control

The competing directing effects of methoxy and fluorine substituents necessitate precise reaction control. In the synthesis of 1-allyl-2-bromo-5-fluorobenzene (3e), the fluorine atom at position 5 diverted electrophilic attack to position 2, achieving 59% yield. Similar strategies—such as low-temperature bromination (0°C) and bulky base additives—could enhance selectivity for the target compound.

Purification Limitations

Silica gel chromatography with hexane/chloroform (40:1) effectively separates brominated products from di- or tri-substituted byproducts. However, the polarity of dimethoxy groups may require gradient elution with ethyl acetate to recover high-purity product.

Industrial-Scale Considerations

The patent-specified use of oxalyl chloride and dimethylformamide (DMF) for acid chloride formation underscores the scalability of halogenation methods. Adapting this to this compound synthesis could involve:

-

Continuous flow reactors to maintain low temperatures during exothermic bromination.

-

Catalyst recycling systems to recover costly CuI and ligands.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dimethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The compound can participate in further substitution reactions, introducing additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic acid groups.

Major Products Formed

Nucleophilic substitution: Products include derivatives with amine or thiol groups replacing the bromine atom.

Electrophilic aromatic substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through electrophilic and nucleophilic substitution reactions, making it a versatile building block in organic chemistry. -

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2,4-dimethoxy-5-fluorobenzene is investigated for its potential role in the development of pharmaceutical compounds. It can serve as a precursor for various drug candidates due to its ability to introduce functional groups that enhance biological activity. -

Biological Imaging

The compound is employed in the development of fluorescent probes for biological imaging. The incorporation of fluorine and methoxy groups enhances the photophysical properties of these probes, making them suitable for tracking biological processes in live cells. -

Material Science

In material science, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity allows it to participate in polymerization reactions or serve as a precursor for functionalized polymers.

Case Study 1: Synthesis of Novel Anticancer Agents

Researchers have utilized this compound to synthesize novel anticancer agents by modifying its structure to enhance efficacy against specific cancer types. The introduction of various substituents has led to compounds with improved selectivity and reduced side effects compared to existing treatments.

Case Study 2: Development of Fluorescent Probes

A study highlighted the use of this compound in developing fluorescent probes for imaging applications. By attaching different functional groups to the benzene ring, researchers achieved probes with tunable emission properties suitable for various biological imaging techniques.

Mechanism of Action

The mechanism of action of 1-bromo-2,4-dimethoxy-5-fluorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluorine and bromine atoms influences the reactivity of the aromatic ring. The compound can form intermediates such as arenium ions, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-2,4-dimethoxy-5-fluorobenzene with structurally related halogenated benzene derivatives, focusing on physicochemical properties, reactivity, and applications.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- Methoxy vs. Halogens : Methoxy groups in This compound enhance electron density at the ortho/para positions, favoring electrophilic substitutions. In contrast, electron-withdrawing halogens (e.g., F, Cl) in analogs like 1-Bromo-2,4-difluorobenzene reduce ring reactivity, making them better suited for cross-coupling reactions .

- Fluorine Position : The fluorine atom at position 5 in the target compound may sterically hinder meta-substitution reactions compared to analogs like 1-Bromo-3-chloro-5-fluorobenzene , where halogens are symmetrically arranged .

Applications: Pharmaceutical Intermediates: The methoxy and fluorine groups in this compound make it valuable for synthesizing bioactive molecules, whereas 1-Bromo-2,4-difluorobenzene is preferred in agrochemicals due to its simpler halogenation pattern . Hazard Profiles: Nitro-containing analogs (e.g., 1-Bromo-2,5-dimethoxy-3-nitrobenzene) exhibit higher toxicity (H302: harmful if swallowed) compared to non-nitro derivatives .

Synthetic Versatility: 1-Bromo-2,4-dimethoxybenzene serves as a direct precursor for synthesizing the target compound via fluorination .

Biological Activity

1-Bromo-2,4-dimethoxy-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.

This compound (C9H10BrF O2) features two methoxy groups and a fluorine atom attached to a bromobenzene ring. Its structure contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of fluorine and methoxy groups has been associated with enhanced efficacy against various bacterial strains. A structure-activity relationship (SAR) analysis revealed that modifications in the aromatic system could lead to increased potency against Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 60 |

| 1-Bromo-2,4-dimethoxybenzene | S. aureus | 55 |

| 1-Bromo-4-fluorobenzene | K. pneumoniae | 70 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound exhibits selective cytotoxic effects. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting moderate cytotoxicity .

The proposed mechanism of action for the compound involves the disruption of cellular membrane integrity and interference with metabolic pathways. This is hypothesized to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various halogenated compounds, this compound showed promising results against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth significantly more than its non-halogenated counterparts .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of halogenated benzene derivatives highlighted that this compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also poses certain risks. Acute toxicity studies have shown that high doses can lead to adverse effects such as lethargy and tremors in animal models . Further research is needed to establish a comprehensive safety profile.

Q & A

Q. Key Factors Affecting Yield :

- Temperature control during bromination minimizes polybromination.

- Steric hindrance from methoxy groups requires longer reaction times for fluorine substitution.

Basic Question: How can purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity Analysis : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

- Structural Confirmation :

Advanced Question: How can 19F NMR spectroscopy resolve structural ambiguities in brominated dimethoxyfluorobenzenes?

Methodological Answer:

19F NMR is critical for distinguishing positional isomers. For example:

Q. Example :

| Isomer | 19F NMR Shift (δ, ppm) | Coupling Partners |

|---|---|---|

| 5-Fluoro | -110.5 | Coupling with Br (³J = 10 Hz) |

| 3-Fluoro | -108.2 | Coupling with OCH₃ (³J = 7 Hz) |

This data helps confirm substitution patterns in complex mixtures .

Advanced Question: How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

Methodological Answer:

The bromine atom’s position is key for cross-coupling reactions:

Directing Effects : Methoxy groups activate the ring at ortho/para positions, while fluorine deactivates it.

Catalyst Optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in toluene/ethanol (80°C) to enhance coupling efficiency at the bromine site .

Competitive Side Reactions : Minimize protodebromination by avoiding strong acids and using inert atmospheres.

Case Study : Suzuki coupling with phenylboronic acid yields 2,4-dimethoxy-5-fluoro-biphenyl derivatives (85% yield) when optimized .

Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected coupling in NMR) require multi-technique validation:

2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm connectivity .

X-ray Crystallography : Defines bond angles and distances for unambiguous assignment (if crystals are obtainable).

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Example : A discrepancy in ¹H NMR splitting (predicted vs. observed) was resolved by identifying a minor rotameric form via variable-temperature NMR .

Advanced Question: What strategies optimize the stability of this compound under storage?

Methodological Answer:

- Storage Conditions : Dark glass vials at -20°C under argon to prevent photolytic debromination and moisture absorption .

- Stability Monitoring : Periodic GC-MS analysis detects degradation products (e.g., dimethoxyfluorobenzene from Br loss).

- Additives : Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.